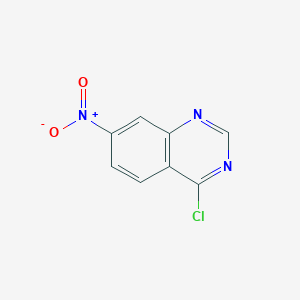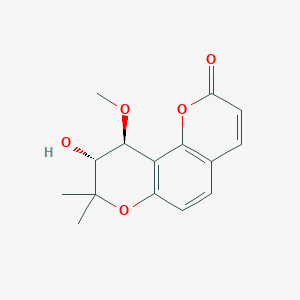
trans-Methylkhellactone
Overview
Description
Trans-Methylkhellactone (TMC) is a synthetic compound that has been used in a variety of scientific research applications to study biochemical and physiological effects. It is a cyclic ketone that is structurally similar to the naturally occurring compound methylketone. TMC is a colorless, odorless, and water-soluble compound that has a variety of uses in biochemistry and pharmacology.
Scientific Research Applications
Anti-HIV Activity
trans-Methylkhellactone: derivatives have been studied for their potential in treating HIV. These compounds exhibit anti-HIV properties by inhibiting the replication of the virus. The structure-activity relationship of these derivatives is crucial for enhancing their efficacy against HIV .
Reversing Multidrug Resistance
In cancer therapy, multidrug resistance is a significant challengetrans-Methylkhellactone derivatives have been found to reverse P-glycoprotein-mediated multidrug resistance, which could improve the effectiveness of chemotherapy drugs .
Anti-Inflammatory Properties
The anti-inflammatory effects of trans-Methylkhellactone are another area of interest. These compounds can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic and metabolic characteristics of trans-Methylkhellactone is essential for drug development. Studies have revealed that the primary metabolic pathways include hydrolysis, oxidation, acyl migration, and glucuronidation, mediated by enzymes such as carboxylesterases and cytochrome P450 3A .
Natural Product Synthesis
trans-Methylkhellactone: is also used in the synthesis of natural products. Advances in methodologies like trans-reduction and trans-hydrometalation of internal alkynes have expanded the applications of these compounds in creating complex natural molecules .
Mechanism of Action
Target of Action
Trans-Methylkhellactone is a derivative of khellactone . Khellactone derivatives have been widely studied due to their diverse biological properties, including anti-hypertensive and anti-HIV effects . .
Mode of Action
It is known that khellactone derivatives, including trans-methylkhellactone, can reverse p-glycoprotein (p-gp) mediated multidrug resistance . This suggests that trans-Methylkhellactone may interact with P-gp, a protein that pumps foreign substances out of cells, and inhibit its function, thereby increasing the effectiveness of other drugs.
Biochemical Pathways
Khellactone derivatives have been shown to have anti-hypertensive and anti-hiv effects , suggesting that they may affect pathways related to blood pressure regulation and viral replication.
Pharmacokinetics
It is known that khellactone derivatives undergo extensive metabolism, resulting in poor oral bioavailability . The primary metabolic pathways for these compounds include hydrolysis, oxidation, acyl migration, and glucuronidation . These metabolic pathways are primarily mediated by carboxylesterases, cytochrome P450 3A (CPY3A), and UDP-glucuronosyltransferases (UGTs) .
Result of Action
Given its potential anti-hypertensive and anti-hiv effects , it may lead to a decrease in blood pressure and a reduction in viral load in HIV-infected individuals.
Action Environment
It is known that the metabolic profiles of khellactone derivatives are influenced by factors such as polarity, the acyl groups substituted at certain positions, and the configuration of certain moieties .
properties
IUPAC Name |
(9R,10S)-9-hydroxy-10-methoxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-15(2)14(17)13(18-3)11-9(20-15)6-4-8-5-7-10(16)19-12(8)11/h4-7,13-14,17H,1-3H3/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDPVXHWOABQJQ-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-Methylkhellactone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



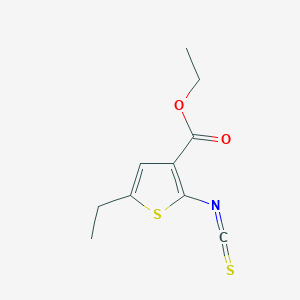
![2-[Amino(carboxy)methyl]benzoic acid](/img/structure/B27102.png)

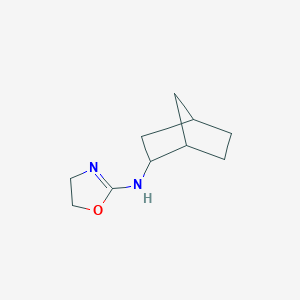

![Ethyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B27110.png)
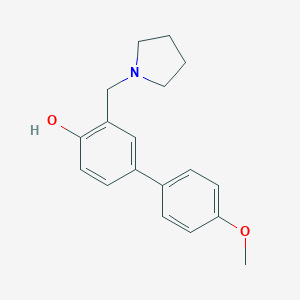
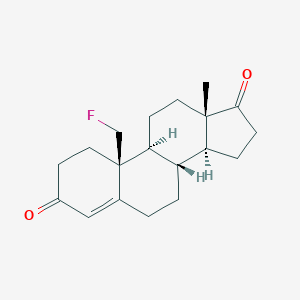

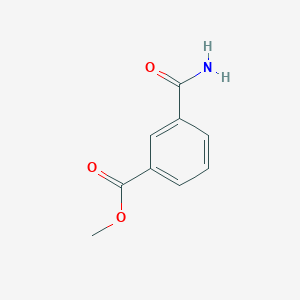
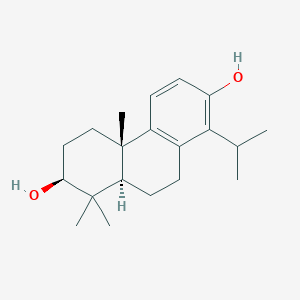
![7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III](/img/structure/B27129.png)
![Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate](/img/structure/B27132.png)
